N-(5-cyanothiazol-2-yl)acetamide

Vue d'ensemble

Description

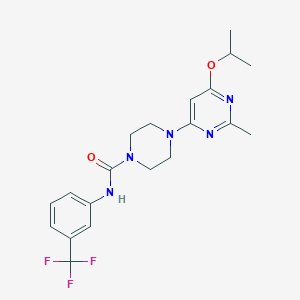

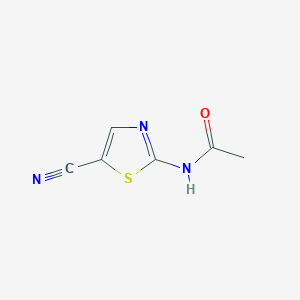

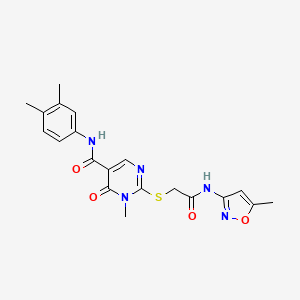

N-(5-cyanothiazol-2-yl)acetamide is a chemical compound with the molecular formula C6H5N3OS. It is a derivative of cyanoacetamides, which are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides, including this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyano group (-CN) and a thiazol-2-yl group attached to an acetamide group. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Chemical Reactions Analysis

Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis

This compound has a molecular weight of 167.19. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved documents.Applications De Recherche Scientifique

Anticancer Properties

N-(5-cyanothiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their potential anticancer activities. For instance, derivatives like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide exhibited significant selective cytotoxicity against human lung adenocarcinoma cells, with a notable IC50 value of 23.30 ± 0.35 µM (Evren et al., 2019). Additionally, other compounds have shown promising inhibitory effects on different cancer cell lines, with certain derivatives exerting inhibitory effects comparable to established anticancer drugs (Albratty et al., 2017).

Antibacterial and Antimicrobial Activity

Derivatives of this compound have shown effective bioactivity against various bacteria and algae. For example, certain derivatives achieved high yield and exhibited good bioactivity against heterotrophic bacteria and marine chlorella (Yu et al., 2020). Another study indicated that compounds like N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides displayed promising antimicrobial activities against several bacterial and fungal strains (Rezki, 2016).

Analgesic Potential

Some acetamide derivatives, including N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide, have been synthesized and investigated for their potential analgesic activities. These compounds showed significant analgesic properties in various tests, without adversely affecting motor coordination in mice (Kaplancıklı et al., 2012).

Anticonvulsant and Antiexudative Activities

N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and related derivatives have been synthesized and characterized for their anticonvulsant properties. Certain derivatives showed promising lead potential for anticonvulsant activity (Amir et al., 2012). Moreover, some compounds demonstrated anti-exudative properties in animal models, suggesting their potential in treating inflammatory conditions (Chalenko et al., 2019).

Insecticidal Effects

Research has also been conducted on the insecticidal assessment of certain derivatives against pests like the cotton leafworm, Spodoptera littoralis. These studies provide insights into the potential use of these compounds in agricultural pest control (Fadda et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

N-(5-cyano-1,3-thiazol-2-yl)acetamide, also known as N-(5-cyanothiazol-2-yl)acetamide or 2-acetylamino-5-cyanothiazole, is a compound that has been found to interact with various targets. Thiazole derivatives have been reported to interact with a number of lipophilic amino acids , and some are known to bind to DNA and interact with topoisomerase II .

Mode of Action

Thiazole derivatives, such as voreloxin, are known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

Some thiazole derivatives have been reported to show potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

It is known that the compound can be stored at room temperature .

Analyse Biochimique

Biochemical Properties

N-(5-cyano-1,3-thiazol-2-yl)acetamide is a versatile molecule that can participate in a variety of biochemical reactions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Cellular Effects

Compounds in the thiazole family have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Dosage Effects in Animal Models

Compounds in the thiazole family have been found to have diverse biological activities, suggesting that the effects of N-(5-cyano-1,3-thiazol-2-yl)acetamide may vary with dosage .

Transport and Distribution

Given its biochemical reactivity, it’s likely that the compound interacts with a variety of transporters and binding proteins .

Subcellular Localization

Given its biochemical reactivity, it’s likely that the compound is localized to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-4(10)9-6-8-3-5(2-7)11-6/h3H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMCVGSEMYGTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2807314.png)

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate](/img/structure/B2807319.png)

![6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2807328.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)

![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)